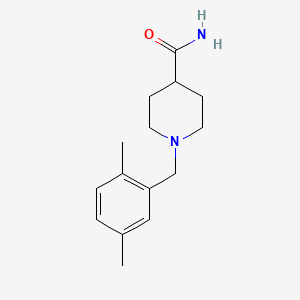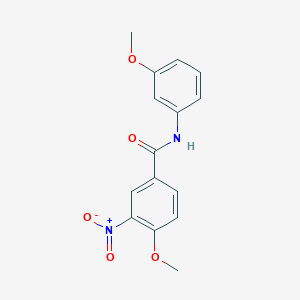
N-(4-acetylphenyl)-3-methyl-4-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetylphenyl)-3-methyl-4-nitrobenzamide, also known as Niflumic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that has been widely used for its analgesic and anti-inflammatory properties. It was first synthesized in 1972 by the German pharmaceutical company, Hoechst AG. Niflumic acid is a member of the fenamates class of drugs and is structurally related to other NSAIDs, such as mefenamic acid and flufenamic acid.
作用机制
The exact mechanism of action of N-(4-acetylphenyl)-3-methyl-4-nitrobenzamide acid is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, which are involved in the inflammatory response. Additionally, N-(4-acetylphenyl)-3-methyl-4-nitrobenzamide acid has been shown to block the activity of ion channels, such as the transient receptor potential vanilloid 4 (TRPV4) channel, which plays a role in pain sensation and inflammation.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-3-methyl-4-nitrobenzamide acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and to inhibit the activation of nuclear factor-κB (NF-κB), which is a key regulator of the inflammatory response. Additionally, N-(4-acetylphenyl)-3-methyl-4-nitrobenzamide acid has been shown to reduce pain and swelling in animal models of inflammatory arthritis.
实验室实验的优点和局限性
One advantage of using N-(4-acetylphenyl)-3-methyl-4-nitrobenzamide acid in lab experiments is its well-established anti-inflammatory and analgesic properties, making it a useful tool for studying the mechanisms of inflammation and pain. Additionally, N-(4-acetylphenyl)-3-methyl-4-nitrobenzamide acid has been shown to have a relatively low toxicity profile, making it a safer alternative to other NSAIDs, such as aspirin and ibuprofen. However, one limitation of using N-(4-acetylphenyl)-3-methyl-4-nitrobenzamide acid in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are a number of potential future directions for research on N-(4-acetylphenyl)-3-methyl-4-nitrobenzamide acid. One area of interest is the potential use of N-(4-acetylphenyl)-3-methyl-4-nitrobenzamide acid in the treatment of cystic fibrosis, as it has been shown to enhance chloride secretion in airway epithelial cells. Additionally, N-(4-acetylphenyl)-3-methyl-4-nitrobenzamide acid has been shown to have anti-cancer properties, and further research is needed to explore its potential as a cancer therapy. Finally, there is a need for further research on the mechanisms of action of N-(4-acetylphenyl)-3-methyl-4-nitrobenzamide acid, particularly with regard to its effects on ion channels and other signaling pathways involved in inflammation and pain.
合成方法
The synthesis of N-(4-acetylphenyl)-3-methyl-4-nitrobenzamide acid involves the reaction of 4-nitrobenzoyl chloride with 4-acetylaniline in the presence of a base, followed by the addition of 3-methylbenzoic acid. The resulting product is then purified through recrystallization.
科学研究应用
N-(4-acetylphenyl)-3-methyl-4-nitrobenzamide acid has been extensively studied for its potential therapeutic applications in various diseases and conditions. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties, making it useful in the treatment of rheumatoid arthritis, osteoarthritis, and other inflammatory conditions. Additionally, N-(4-acetylphenyl)-3-methyl-4-nitrobenzamide acid has been studied for its potential use in the treatment of cystic fibrosis, as it has been shown to enhance chloride secretion in airway epithelial cells.
属性
IUPAC Name |
N-(4-acetylphenyl)-3-methyl-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-10-9-13(5-8-15(10)18(21)22)16(20)17-14-6-3-12(4-7-14)11(2)19/h3-9H,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOWMPWBQPKEKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354407 |
Source


|
| Record name | N-(4-acetylphenyl)-3-methyl-4-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-3-methyl-4-nitrobenzamide | |
CAS RN |
313960-81-5 |
Source


|
| Record name | N-(4-acetylphenyl)-3-methyl-4-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-chloro-1-ethyl-N-{[(4-iodophenyl)amino]carbonothioyl}-1H-pyrazole-5-carboxamide](/img/structure/B5696791.png)
![2-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5696798.png)

![N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5696807.png)


![4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B5696820.png)





